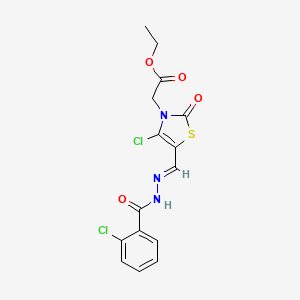

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

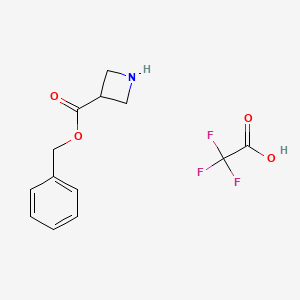

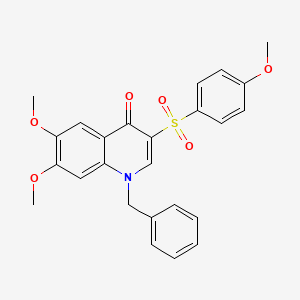

The compound “4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4-position with a 2-chloro-4-fluorobenzoyl group and a dimethylcarboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic pyrrole ring and the various substituents. The 2-chloro-4-fluorobenzoyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the various substituents. The 2-chloro-4-fluorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar 2-chloro-4-fluorobenzoyl and dimethylcarboxamide groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

Aromatic polyamides derived from specific diacid precursors demonstrate significant thermal stability and solubility in organic solvents. These materials, prepared through direct polycondensation, exhibit high glass transition temperatures (Tg) and are capable of forming transparent, tough films. Such properties make them suitable for advanced applications in materials science, including coatings and films with high thermal resistance. The research on these polyamides, including their synthesis methodology and characterization, underscores their utility in developing high-performance materials (Yang, Hsiao, & Yang, 1999), (Hsiao, Yang, & Chen, 2000).

Development of Novel Monomers for Polyamide Synthesis

The development and utilization of novel monomers for the synthesis of polyamides demonstrate the versatility and potential for customization of polymer properties. For instance, the creation of polyamides with pyridyl moieties in the main chain highlights the innovative approach to enhancing polymer characteristics through molecular design, leading to polymers with desirable thermal properties and solubility profiles. This approach not only expands the library of available polyamides but also opens avenues for specific applications where these unique attributes are required (Faghihi & Mozaffari, 2008).

Aromatic Polyamides with Enhanced Thermal Stability

The synthesis of aromatic polyamides incorporating ether and bulky fluorenylidene groups or pendant pentadecyl chains has led to polymers with excellent thermal stability, high Tg, and significant weight loss temperatures. These materials are not only thermally stable but also offer enhanced solubility in organic solvents, making them valuable for various high-temperature applications. Such studies contribute to the understanding of how specific functional groups and structural modifications can improve the performance of polymeric materials (Hsiao, Yang, & Lin, 1999), (More, Pasale, & Wadgaonkar, 2010).

properties

IUPAC Name |

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(16)6-11(10)15/h3-7,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQGYWLGASIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

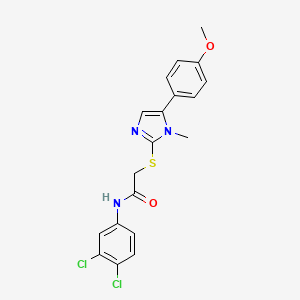

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)

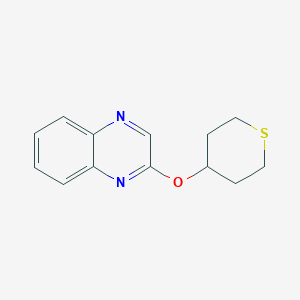

![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)

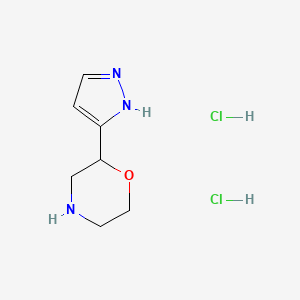

![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)